Anti-Plasmodium Potency and Selectivity: Head-to-Head Comparison with Clinically Approved HDAC Inhibitors
FNDR-20123 hydrochloride demonstrates superior or comparable antiplasmodial potency relative to clinically approved HDAC inhibitors, with a more favorable selectivity profile. Against the P. falciparum asexual blood stage (3D7 strain), FNDR-20123 exhibits an IC₅₀ of 41 nM [1]. This potency is superior to vorinostat (IC₅₀ = 120 nM), belinostat (IC₅₀ = 60 nM), and romidepsin (IC₅₀ = 90 nM), and comparable to panobinostat (IC₅₀ = 10 nM) [2]. However, panobinostat exhibits a significantly lower selectivity index (SI = 2–18) relative to mammalian cells, whereas FNDR-20123 shows negligible cytotoxicity to HepG2 and THP-1 cell lines and a favorable safety profile in 14-day toxicokinetic studies [1][3].
| Evidence Dimension | P. falciparum Asexual Blood Stage Growth Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 41 nM (3D7 strain) |
| Comparator Or Baseline | Vorinostat: 120 nM; Panobinostat: 10 nM; Belinostat: 60 nM; Romidepsin: 90 nM (all 3D7 strain) |
| Quantified Difference | FNDR-20123 is 2.9-fold more potent than vorinostat, 1.5-fold more potent than belinostat, and 2.2-fold more potent than romidepsin. It is 4.1-fold less potent than panobinostat but demonstrates a superior selectivity profile. |
| Conditions | In vitro P. falciparum 3D7 asexual blood stage assay (72-h SYBR Green I fluorescence-based method). |
Why This Matters
This potency profile positions FNDR-20123 as a more selective alternative to panobinostat for malaria research, avoiding the high mammalian cytotoxicity associated with pan-HDAC inhibitors.
- [1] Potluri, V., Shandil, R. K., Gavara, G. R., Sambasivam, G., & Narayanan, S. (2020). Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria. Malaria Journal, 19(1), 365. View Source
- [2] Engel, J. A., Jones, A. J., Avery, V. M., Sumanadasa, S. D., Ng, S. S., Fairlie, D. P., ... & Andrews, K. T. (2015). Profiling the anti-protozoal activity of anti-cancer HDAC inhibitors against Plasmodium and Trypanosoma parasites. International Journal for Parasitology: Drugs and Drug Resistance, 5(3), 117-126. View Source
- [3] Synapse (PatSnap). FNDR-20123 Drug Profile. View Source
